3-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide
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Overview
Description
Thienopyrimidine derivatives are important and widely represented in medicinal chemistry as they are structural analogs of purines . They hold a unique place among fused pyrimidine compounds . They have various biological activities and are used as versatile synthons for the preparation of other compounds .
Synthesis Analysis
Thieno[3,2-d]pyrimidin-4-ones were synthesized in excellent yields (80-98%) by heating the respective thiophene-2-carboxamides in formic acid . The IR spectra of the compounds revealed the disappearance of NH2/NH bands of the precursor thiophene derivatives .
Molecular Structure Analysis
The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine . They have become an attractive structural feature in the production of pharmaceutical drugs .
Chemical Reactions Analysis
The most common synthetic methods of thieno[3,2-d]pyrimidin-4-ones involve cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal .
Scientific Research Applications
- Thieno[3,2-d]pyrimidines exhibit promising anticancer properties. Researchers have synthesized derivatives of this compound and evaluated their efficacy against various cancer cell lines. For instance, recent studies have focused on 2-aryl-4-morpholinothieno[2,3-d]pyrimidines as PI3K inhibitors and assessed their activity against NCI 60 cell lines.
- The synthesis of thieno[3,2-d]pyrimidin-4-ones involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents like formic acid or triethyl orthoformate. These compounds have been explored for their potential biological effects .
- Additionally, thienopyrimidine-2,4-diones can be obtained by heating 3-amino-thiophene-2-carboxamides. Literature reports suggest alternative methods for synthesizing these derivatives .
- Researchers have employed computational techniques such as 3D-QSAR (three-dimensional quantitative structure-activity relationship) and 3D-QSSR (three-dimensional quantitative structure-selectivity relationship) to understand the structure-activity relationships of thieno[2,3-d]pyrimidin-4-yl compounds . These studies provide insights into their biological interactions.
Anticancer Activity
Synthetic Approaches and Derivatives
3D-QSAR and 3D-QSSR Studies
Mechanism of Action
Target of Action
The primary target of 3-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
The compound inhibits Cyt-bd . The inhibition of Cyt-bd leads to a disruption in the energy metabolism of the Mycobacterium tuberculosis, which can result in the death of the bacteria .
Biochemical Pathways
The compound affects the energy metabolism pathway of Mycobacterium tuberculosis by inhibiting the function of Cyt-bd . This inhibition disrupts the normal functioning of the bacteria, leading to its death .
Result of Action
The compound displays activity against Mycobacterium bovis BCG and the Mycobacterium tuberculosis clinical isolate strain N0145 with ATP IC50 values from 6 to 54 μM in the presence of Q203 only, as expected from a Cyt-bd inhibitor . All derivatives were much less potent against mycobacterium tuberculosis h37rv compared to n0145 .
Action Environment
The efficacy of the compound can be influenced by the expression levels of the Cyt-bd-encoding genes in the bacteria . For example, the compound was less potent against Mycobacterium tuberculosis H37Rv strain, which may be attributed to the higher expression of the Cyt-bd-encoding genes in this laboratory-adapted strain .
Future Directions
properties
IUPAC Name |
3-nitro-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4O3S/c18-12(8-2-1-3-9(6-8)17(19)20)16-11-10-4-5-21-13(10)15-7-14-11/h1-7H,(H,14,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHFNAHJXMATLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=C3C=CSC3=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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